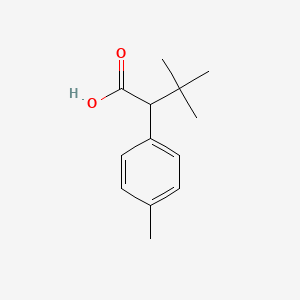

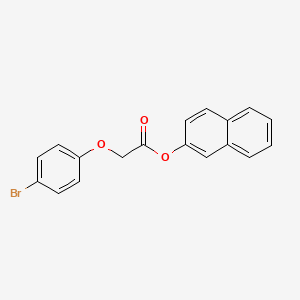

![molecular formula C12H10F2O2 B2569391 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2309454-98-4](/img/structure/B2569391.png)

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the linear formula C12H10F2O2 . The bicyclo[1.1.1]pentane (BCP) motif of this compound has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments in order to improve physicochemical properties .

Synthesis Analysis

The first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes was reported via difluorocarbene insertion into bicyclo[1.1.0]butanes . This methodology should inspire future studies on the synthesis of other “ortho/meta-substituted” BCPs via similar mechanisms .Chemical Reactions Analysis

While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- A study by Wiberg et al. (1993) developed a procedure for converting 2-phenylbicyclo[1.1.1]pentan-2-ol to its 2-phenyl version, leading to the creation of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This process involved oxidation to obtain the bicyclo[1.1.1]pentane-2-carboxylic acid and its subsequent conversion to various derivatives (Wiberg, Ross, Isbell, & Mcmurdie, 1993).

Radical Chlorination

- Le et al. (2021) described the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, yielding new bicyclo[1.1.1]pentane cages with varying halogen atoms. This study also explored the acidity constants of these derivatives, contributing to the understanding of the properties of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Le, Rončević, Dračínský, Císařová, Šolínová, Kašička, & Kaleta, 2021).

Synthesis and Incorporation into Peptides

- Pätzel et al. (2004) developed a synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the potential of incorporating such structures into linear and cyclic peptides. This advancement sheds light on the use of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid in peptide synthesis (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).

Medicinal Chemistry Applications

- Bychek et al. (2019) developed a synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, suggesting their use as bioisosteres in drug discovery projects. This highlights the potential medicinal chemistry applications of compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Bychek, Hutskalova, Bas, Zaporozhets, Zozulya, Levterov, & Mykhailiuk, 2019).

Structural and Electronic Effects

- Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the electronic effects and reactivity of similar compounds like 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Adcock, Blokhin, Elsey, Head, Krstic, Levin, Michl, Munton, Pinkhassik, Robert, Savéant, Shtarev, & Stibor, 1999).

Selective Synthesis of Analogues

- Ma et al. (2019) reported the first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, demonstrating the synthesis of analogues to 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This study contributes to the broader understanding of the synthesis of such compounds (Ma, Sloman, Han, & Bennett, 2019).

Propiedades

IUPAC Name |

2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUNWHYQMWXNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

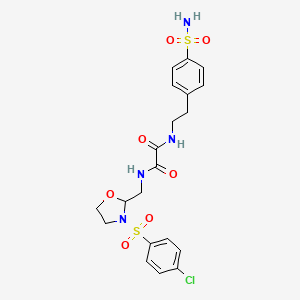

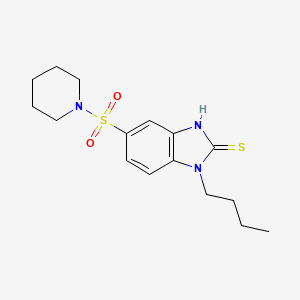

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569314.png)

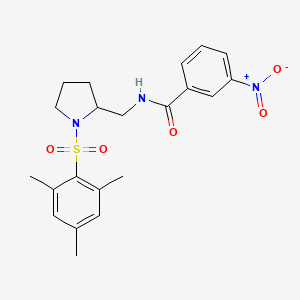

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)

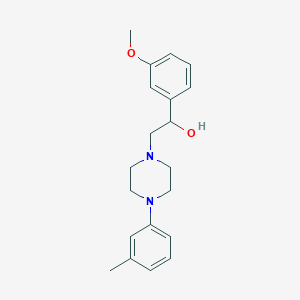

![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)

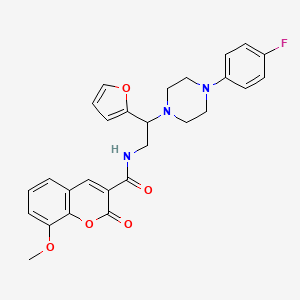

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)